2-ethoxyquinoline-6-carbonitrile
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Overview
Description
2-Ethoxyquinoline-6-carbonitrile is a chemical compound with the molecular formula C12H10N2O and a molecular weight of 198.22 g/mol. This compound has gained significant attention in the scientific community due to its potential implications in various fields of research and industry.
Preparation Methods
The synthesis of 2-ethoxyquinoline-6-carbonitrile involves several methods. One common approach is the reaction of quinoline derivatives with ethoxy groups under specific conditions. For instance, the synthesis can be achieved by reacting 2-chloroquinoline-3-carbaldehyde with ethoxyamine in the presence of a base . Another method involves the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization reactions to form the quinoline ring . Industrial production methods often utilize green and sustainable chemistry approaches, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .
Chemical Reactions Analysis
2-Ethoxyquinoline-6-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols. Major products formed from these reactions include quinoline derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
2-Ethoxyquinoline-6-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex quinoline derivatives . In biology and medicine, it has shown potential as an antimicrobial, antiviral, and anticancer agent . The compound is also used in the development of new materials, dyes, and catalysts . Its unique chemical structure allows for the exploration of various biological pathways and mechanisms, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 2-ethoxyquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it can interfere with the digestion of host-derived hemoglobin in parasites, making it a potential antimalarial agent . The compound’s ability to inhibit various enzymes and transporters further contributes to its diverse biological activities .
Comparison with Similar Compounds
2-Ethoxyquinoline-6-carbonitrile can be compared with other quinoline derivatives, such as 2-chloroquinoline-3-carbaldehyde and 5-[N-(N,N-dimethylaminopropyl-1-amino)]benzimidazo[1,2-a]quinoline-6-carbonitrile . While these compounds share a similar quinoline core structure, this compound is unique due to its ethoxy and carbonitrile functional groups, which impart distinct chemical and biological properties. The presence of these groups can enhance the compound’s solubility, stability, and reactivity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
2-ethoxyquinoline-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-2-15-12-6-4-10-7-9(8-13)3-5-11(10)14-12/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJXYKRBXYADHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=C1)C=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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